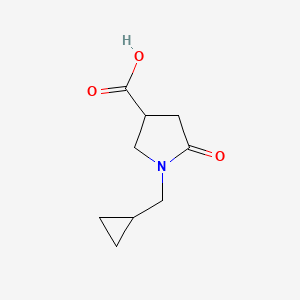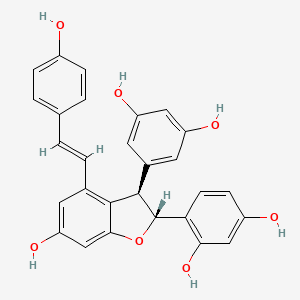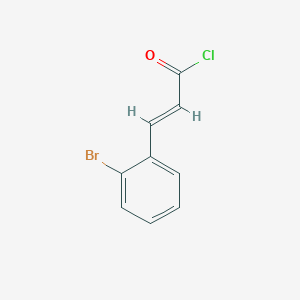![molecular formula C14H8ClN3S2 B3038353 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile CAS No. 860649-75-8](/img/structure/B3038353.png)
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile
Übersicht
Beschreibung
The compound “2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile” has a CAS Number of 860649-75-8 . It has a molecular weight of 318.83 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9ClN3S2/c15-13-12-11(17-8-18-13)10(9-4-2-1-3-5-9)14(20-12)19-7-6-16/h1-5,8,20H,7H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned in the description, this compound has a molecular weight of 318.83 . It is stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile and its derivatives have been explored for their antitumor activities. A study by Hafez and El-Gazzar (2017) synthesized various thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity on several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Heterocyclic Synthesis
Kobayashi et al. (2019) developed a method for preparing 7-(het)aryl[1,4]oxathiino[2,3-d]pyrimidine derivatives starting from related compounds. This method offers the potential to access compounds of biological interest (Kobayashi et al., 2019).
Spectroscopic Analysis
Alzoman et al. (2015) conducted a spectroscopic investigation of a related compound, providing insights into its molecular structure and potential as a chemotherapeutic agent (Alzoman et al., 2015).
Crystal Structure Analysis
The crystal structures of various derivatives have been analyzed to understand their molecular conformations and potential interactions. Trilleras et al. (2008) provided detailed insights into the hydrogen-bonded structures of related compounds (Trilleras et al., 2008).
Synthesis of Novel Derivatives
Research has also focused on synthesizing novel derivatives and exploring their properties. For instance, Brown and Waring (1977) described a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters, expanding the scope of compounds derived from pyrimidine bases (Brown & Waring, 1977).
Antimalarial Properties
Colbry, Elslager, and Werbel (1984) synthesized a series of pyrido[3,2-d]pyrimidines and evaluated their antimalarial properties, highlighting the compound's potential in treating malaria (Colbry et al., 1984).
Anti-COVID-19 Potential
Mary et al. (2020) investigated a related compound for its potential as an anti-COVID-19 molecule through quantum chemical insights, molecular docking, and spectroscopic analysis (Mary et al., 2020).
Textile Dyeing Applications
Ho and Yao (2013) utilized thieno[2,3-d]pyrimidine-based chromophores in creating novel chalcone dyes, applied to polyester fibers for producing various hues (Ho & Yao, 2013).
Dual Inhibitor Properties
Gangjee et al. (2008) explored the dual inhibitory properties of thieno[2,3-d]pyrimidine derivatives against thymidylate synthase and dihydrofolate reductase, relevant in medicinal chemistry (Gangjee et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known for their diverse biological activities .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Eigenschaften
IUPAC Name |
2-(4-chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3S2/c15-13-12-11(17-8-18-13)10(9-4-2-1-3-5-9)14(20-12)19-7-6-16/h1-5,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBCYBHDYPAQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2N=CN=C3Cl)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164855 | |
| Record name | 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile | |
CAS RN |
860649-75-8 | |
| Record name | 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)thio]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860649-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(2,6-Dimethylphenyl)-2-(methylthio)pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one](/img/structure/B3038276.png)




![3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038283.png)




![2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B3038293.png)